molecular formula C17H21N5O3 B2987545 8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1105244-38-9

8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2987545
CAS No.: 1105244-38-9
M. Wt: 343.387
InChI Key: UPXAHRUXRQHKFU-UHFFFAOYSA-N
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Description

8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is an intriguing compound known for its complex structure and wide range of applications. This purine derivative is particularly notable for its interactions with various biological pathways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Key steps include:

  • Formation of the purine core : Starting from simple amines and aldehydes, the initial steps involve the formation of a purine core structure through cyclization reactions under basic conditions.

  • Functional Group Modifications

  • Purification : The final compound is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

For industrial production, scale-up methods involve optimizing the synthetic route to improve yield and reduce the use of hazardous reagents. Methods such as continuous flow synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

  • Oxidation : Typically using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction : Employing reagents like sodium borohydride to reduce functional groups.

  • Substitution : Utilizing nucleophiles or electrophiles to introduce new substituents on the purine ring.

Common Reagents and Conditions

  • Oxidation : Hydrogen peroxide in acidic conditions.

  • Reduction : Sodium borohydride in methanol.

  • Substitution : Alkyl halides in the presence of strong bases.

Major Products

Major products from these reactions include modified purine derivatives with varied biological activities, valuable for drug development.

Scientific Research Applications

8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is widely researched for its applications in:

  • Chemistry : As a precursor for synthesizing other complex molecules.

  • Biology : Studying its effects on cellular pathways and genetic material.

  • Medicine : Potential therapeutic uses in treating neurological disorders and cancer.

  • Industry : Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

This compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors in biological pathways. It modulates activity by binding to active sites, leading to changes in cellular function. Key pathways involved include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Compared to other purine derivatives, 8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of dimethylamino and hydroxy-phenylethyl groups. This enhances its interaction with biological targets, making it a potent compound in pharmacological research. Similar compounds include:

  • Caffeine : Known for its stimulating effects on the central nervous system.

  • Theophylline : Used in respiratory therapy.

  • Adenine : A fundamental component of nucleic acids.

Hope you enjoyed this deep dive into the world of complex compounds! Curious to discuss more?

Properties

IUPAC Name

8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-19(2)16-18-14-13(15(24)21(4)17(25)20(14)3)22(16)10-12(23)11-8-6-5-7-9-11/h5-9,12,23H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXAHRUXRQHKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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